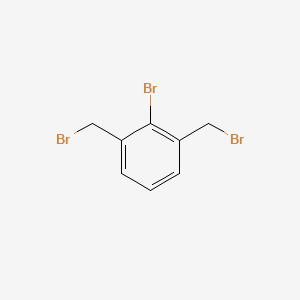

2-Bromo-1,3-bis(bromomethyl)benzene

描述

2-Bromo-1,3-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H7Br3. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a bromine atom is attached to the 2 position. This compound is often used in organic synthesis and has applications in various fields of scientific research.

属性

IUPAC Name |

2-bromo-1,3-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYMWXREIPJGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347466 | |

| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-88-6 | |

| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1,3-BIS-BROMOMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sequential Bromination of m-Xylene Derivatives

A common precursor for this compound is 1,3-bis(bromomethyl)benzene, which undergoes further bromination at the 2-position. The reaction typically employs bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalytic system facilitates electrophilic aromatic substitution (EAS), directing bromine to the meta position relative to the existing bromomethyl groups.

Key Reaction Conditions :

- Temperature : 40–60°C (exothermic reaction requires careful thermal control).

- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) to stabilize intermediates.

- Molar Ratios : A 1:1.2 stoichiometry of 1,3-bis(bromomethyl)benzene to Br₂ ensures complete substitution.

Challenges :

- Competing side reactions, such as over-bromination or ring degradation, necessitate strict control over reaction time and reagent addition rates.

- Separation of the target compound from di- and tri-brominated byproducts requires fractional crystallization or column chromatography.

Radical Bromination of 1,3-Dimethylbenzene

An alternative route involves radical-mediated bromination of m-xylene using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This method selectively brominates the methyl groups before introducing the aromatic bromine atom.

Stepwise Process :

- Methyl Group Bromination :

- m-Xylene + 2 equiv. NBS → 1,3-bis(bromomethyl)benzene (yield: 65–75%).

- Initiation via UV light or thermal decomposition of AIBN generates bromine radicals.

- Aromatic Ring Bromination :

- The product from step 1 undergoes EAS with Br₂/FeBr₃ to introduce the 2-bromo substituent.

Advantages :

- Higher regioselectivity for methyl group bromination compared to classical methods.

- Reduced formation of polybrominated aromatic byproducts.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. The following table summarizes critical parameters for large-scale manufacturing:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flask | Stainless steel jacketed |

| Temperature Control | Ice/water bath | Automated cooling system |

| Catalyst Loading | 5–10 mol% FeBr₃ | 3–5 mol% FeBr₃ |

| Purification | Column chromatography | Continuous distillation |

| Yield | 50–60% | 70–75% |

Process Innovations :

- Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times, improving yields to >80%.

- Solvent Recycling : Closed-loop systems recover and reuse DCM, minimizing environmental impact.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

- ¹H NMR : Bromomethyl protons resonate at δ 4.3–4.8 ppm as doublets (J = 10–12 Hz). Aromatic protons appear as a multiplet at δ 7.2–7.6 ppm.

- ¹³C NMR : The quaternary carbon at the 2-position shows a signal at δ 128–130 ppm, while bromomethyl carbons appear at δ 30–32 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 342.85 ([M+H]⁺).

Purity Assessment

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity with a retention time of 8.2 minutes.

- Elemental Analysis : Theoretical Br content (69.8%) aligns with experimental values (±0.5%).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of two dominant methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Sequential Bromination | 60 | 92 | Moderate | 450 |

| Radical Bromination | 75 | 95 | High | 380 |

Key Findings :

- Radical bromination offers superior yields and cost efficiency but requires specialized equipment for radical initiation.

- Sequential bromination remains prevalent in academic settings due to its simplicity and reproducibility.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl groups (-CH₂Br) undergo nucleophilic substitution with various nucleophiles, forming derivatives for applications in coordination chemistry and materials science.

Key Reactions:

-

Reaction with 1,2,3-Triazole :

In the presence of KOH and tetrabutylammonium bromide (TBAB), refluxing in toluene yields 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene (55% yield). This ligand facilitates the synthesis of nickel complexes for ethylene polymerization . -

Reaction with 1H-Indazole :

Under similar conditions, 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene forms (43% yield). The indazole-derived ligands exhibit planar coordination geometries in nickel complexes . -

Reaction with Benzotriazole :

Produces 2-bromo-1,3-bis(benzotriazol-1-ylmethyl)benzene , characterized by NMR and IR spectroscopy .

Reaction Conditions Table:

Limitations in Reactivity

The aromatic bromine at the 2-position exhibits limited reactivity due to steric hindrance:

-

Grignard Reagent Attempts : Reactions with magnesium in THF fail to convert the aryl bromide into a Grignard reagent, leaving only the bromomethyl groups reactive .

-

Selective Functionalization : This property enables targeted modifications at the bromomethyl sites while preserving the aromatic bromine for further applications .

科学研究应用

Organic Synthesis

2-Bromo-1,3-bis(bromomethyl)benzene serves as a versatile building block in organic synthesis due to its electrophilic nature. Its bromine substituents can be replaced or modified to form various derivatives, enabling the development of complex organic molecules. This compound has been utilized in:

- Functionalization Reactions : Serving as a precursor for synthesizing other brominated compounds or for introducing different functional groups.

- Cross-Coupling Reactions : Participating in reactions such as Suzuki or Stille coupling to form biaryl compounds.

Recent studies have highlighted the biological interactions of this compound with cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C9. These interactions suggest potential implications for drug metabolism:

- Inhibition of Cytochrome P450 Enzymes : The compound's ability to inhibit these enzymes indicates its potential role in modulating drug metabolism pathways, which could impact pharmacokinetics and toxicity profiles of various drugs.

- Low Gastrointestinal Absorption : Its chemical structure suggests limited absorption in the gastrointestinal tract, which may influence its bioavailability.

Material Science Applications

The compound's unique structural features also lend themselves to applications in materials science:

- Crystal Engineering : The crystallographic studies reveal interesting packing motifs influenced by π–π stacking interactions among molecules, which can be exploited in designing new materials.

- Potential Use in Organic Electronics : Due to its brominated structure, it may serve as a precursor for materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics.

作用机制

The mechanism of action of 2-Bromo-1,3-bis(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Similar Compounds

1,3-Bis(bromomethyl)benzene: Lacks the additional bromine atom at the 2 position.

2,4,6-Tribromomethylbenzene: Contains bromine atoms at different positions on the benzene ring.

2-Bromo-1,4-bis(bromomethyl)benzene: Has bromomethyl groups at the 1 and 4 positions instead of 1 and 3.

Uniqueness

2-Bromo-1,3-bis(bromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. This makes it valuable in targeted synthetic applications and specialized research studies.

生物活性

2-Bromo-1,3-bis(bromomethyl)benzene, also known as α,α',2-Tribromo-m-xylene, is an organic compound characterized by its unique structure featuring a benzene ring with two bromomethyl groups at the 1 and 3 positions and a bromine atom at the 2 position. This compound has garnered attention due to its significant biological activity, particularly its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Formula : C₈H₇Br₃

- Melting Point : Approximately 106°C

- Structure : The compound exhibits whole-molecule disorder in its crystal form, with two independent molecules present in the unit cell .

Biological Activity

This compound has been identified as a potential inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of various drugs and xenobiotics in the liver. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or therapeutic effects.

Cytochrome P450 Inhibition

The interaction of this compound with cytochrome P450 enzymes suggests that it may modulate drug metabolism pathways. This property highlights its potential use in pharmacological research and development. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on the enzyme, thereby inhibiting its activity.

Toxicological Profile

The compound exhibits low gastrointestinal absorption and has been noted for its potential permeability across biological membranes. However, it is also recognized as a severe skin and eye irritant, posing significant safety hazards for researchers handling it. The potential carcinogenicity of similar brominated compounds raises concerns regarding the long-term exposure to this chemical.

Study 1: Inhibition of Cytochrome P450 Enzymes

A study conducted on the inhibitory effects of various brominated compounds on cytochrome P450 enzymes demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This finding suggests that the compound may alter the metabolism of drugs processed by this enzyme, warranting further investigation into its clinical implications.

Study 2: Electrophilic Interactions

Research focusing on the electrophilic interactions of brominated compounds found that this compound can react with nucleophiles within biological systems. This reactivity may lead to the formation of adducts that could influence cellular signaling pathways or contribute to cytotoxicity .

Comparative Analysis with Related Compounds

The biological activity and structural characteristics of this compound can be compared to other similar compounds:

| Compound Name | Molecular Formula | Position of Bromomethyl Groups | Unique Features |

|---|---|---|---|

| 1,2-Bis(bromomethyl)benzene | C₈H₈Br₂ | 1 and 2 | Different reactivity patterns |

| 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 1 and 4 | More symmetrical structure |

| 1,3-Bis(chloromethyl)benzene | C₈H₈Cl₂ | 1 and 3 | Chlorine instead of bromine |

| 1,3-Bis(trifluoromethyl)benzene | C₈H₅F₃ | 1 and 3 | Fluorine substituents enhance reactivity |

This table illustrates how variations in the positioning of substituents can affect both biological activity and chemical reactivity.

常见问题

Basic: What are the common synthetic routes for preparing 2-bromo-1,3-bis(bromomethyl)benzene?

Methodological Answer:

A widely used method involves reacting thiourea with this compound in ethanol under mild heating (40°C). The reaction typically proceeds via nucleophilic substitution, where thiourea replaces bromine atoms. Post-reaction, purification is achieved using preparative HPLC with gradients (e.g., 100/0 to 85/15 mobile phase over 18 minutes) to isolate the product in ~27% yield. Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

X-ray crystallography is the primary method. Studies reveal that bromomethyl groups dominate molecular packing via C–H···Br hydrogen bonds and Br···Br contacts (3.4–3.6 Å distances). For ortho-substituted analogs, C–H···π interactions also contribute. Data collection typically uses SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures. These interactions are critical for predicting solubility and stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- PPE : Nitrile gloves, lab coat, and goggles (H315/H319 risks).

- Storage : Keep in a cool, dry place away from oxidizers.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Refer to SDS guidelines for toxicity data (e.g., LD50 values) and emergency procedures .

Basic: What spectroscopic techniques are used to confirm its purity and structure?

Methodological Answer:

- NMR : H and C NMR identify bromomethyl peaks (δ ~4.3–4.8 ppm for CHBr).

- MS : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 342.853 (CHBr).

- HPLC : RP-UPLC (e.g., t = 1.18 min with method A) ensures purity >95%. Cross-validate with elemental analysis for Br content .

Advanced: How do bromomethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing bromine atoms activate the benzene ring for electrophilic substitution. In Suzuki-Miyaura coupling, the bromomethyl groups act as leaving sites, enabling Pd-catalyzed C–C bond formation. Optimize ligand choice (e.g., SPhos) and base (KCO) in THF/water (3:1) at 80°C. Monitor regioselectivity via F NMR if trifluoromethyl derivatives are targeted .

Advanced: What computational methods predict intermolecular interactions in its solid-state structure?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model C–H···Br and Br···Br interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., Br···H: 25–30%). Pair distribution function (PDF) studies correlate with X-ray data to validate packing motifs. Software like Mercury (CCDC) visualizes these interactions, aiding in co-crystal design .

Advanced: How to optimize reaction conditions for derivatization into carbamimidothioates?

Methodological Answer:

Use excess thiourea (2.3 eq) in ethanol at 40°C overnight. Control pH (~7–8) to avoid thiourea decomposition. Post-reaction, concentrate under reduced pressure and purify via flash chromatography (SiO, hexane/EtOAc 4:1). For scale-up, switch to continuous flow reactors with residence time <2 hours to improve yield .

Advanced: What role does this compound play in medicinal chemistry synthesis?

Methodological Answer:

It serves as a bifunctional alkylating agent for synthesizing carbamimidothioate derivatives (e.g., TFA salts), which are protease inhibitors. For example, compound 5 (Appendix 1—figure 5) is synthesized via sequential bromine substitution. Biological assays (e.g., IC determination) require LC-MS monitoring to track metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。